5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine
Description
Properties
Molecular Formula |
C11H10ClFN2S |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
5-[(4-chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10ClFN2S/c1-6-10(16-11(14)15-6)4-7-2-3-8(12)5-9(7)13/h2-3,5H,4H2,1H3,(H2,14,15) |
InChI Key |
HGGFYKUMIVKQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole synthesis. For this compound, 4-methylthiazol-2-amine is first prepared by reacting 2-bromo-1-(4-chloro-2-fluorophenyl)propan-1-one with thiourea in ethanol under reflux (78–100°C) for 3–8 hours. The reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the α-carbon of the bromoketone, followed by cyclization to form the thiazole ring.
Key Reaction Conditions:
Optimization via Acid Catalysis
Acidic conditions enhance cyclization efficiency. A patent describes using concentrated HCl to protonate the thiourea, accelerating the nucleophilic attack. Post-reaction, the pH is adjusted to 8.5–10.5 with NaOH to precipitate the product, which is extracted using dichloromethane or ether.
Protection-Deprotection Strategies for the Amine Group
The primary amine at position 2 of the thiazole is sensitive to oxidation and electrophilic reactions. Protection using Boc (tert-butoxycarbonyl) groups is common.
Boc Protection
-
Dissolve 4-methylthiazol-2-amine in THF.
-
Add Boc₂O (1.5 equiv) and DMAP (catalytic).
-
Stir at room temperature for 6 hours.
-
Remove solvent and purify via flash chromatography.
Deprotection:
-
Treat Boc-protected intermediate with TFA (trifluoroacetic acid) in DCM.
-
Stir for 2 hours at 0°C.
-
Neutralize with NaHCO₃ and extract with DCM.
Overall Yield (Protected Route): 80–85%.
Industrial-Scale Production Considerations
Industrial methods prioritize cost-effectiveness and scalability. A patent highlights the use of continuous flow reactors for the cyclization step, reducing reaction time from hours to minutes. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90–100°C | Maximizes cyclization rate |
| Residence Time | 10–15 minutes | Prevents decomposition |
| Catalyst Loading | 5 mol% H₂SO₄ | Enhances protonation |
This method achieves a 73% yield with >99% purity.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of major methods:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Hantzsch Synthesis | 60–73 | 95–98 | Low | High |
| Suzuki Coupling | 70–75 | 98–99 | High | Moderate |
| Continuous Flow | 73 | >99 | Moderate | High |
Key Findings:
-
The Hantzsch method is cost-effective but requires stringent pH control.
-
Suzuki coupling offers superior regioselectivity but involves expensive palladium catalysts.
-
Continuous flow synthesis balances yield and scalability, making it ideal for industrial production.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Condensation Reactions
The primary amine group at position 2 of the thiazole ring undergoes condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases (imines) or related derivatives. For example:
-
Reaction with 4-fluorobenzaldehyde : Produces a benzylidene derivative via nucleophilic attack of the amine on the aldehyde carbonyl group.
-
Reaction with acetic anhydride : Acetylation of the amine yields N-acetyl-5-(4-chloro-2-fluorobenzyl)-4-methylthiazol-2-amine .
Key Conditions :
-
Solvents: Ethanol, DMF, or methanol under reflux.
-
Catalysts: None required for acetylation; acid/base conditions vary for imine formation.
-
Monitoring: Thin-layer chromatography (TLC) for reaction completion .
Nucleophilic Substitution
The electron-rich thiazole nitrogen and benzyl halogens enable nucleophilic substitutions:
-
Mechanistic Insight : The 4-chloro substituent on the benzyl group activates the aromatic ring for electrophilic substitution, while fluorine directs reactivity via its strong electron-withdrawing effect .
Cyclization and Heterocycle Formation
The amine group participates in cyclocondensation reactions to form fused heterocycles:
-
With thioglycolic acid : Forms thiazolidinone derivatives under reflux in ethanol .
-
With thiosemicarbazide : Yields thiadiazine derivatives via cyclization .
Example Reaction Pathway :
-
Intermediate : 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine reacts with thioglycolic acid.
-
Product : Thiazolidinone fused to the thiazole core, confirmed by IR (C=O stretch at ~1700 cm⁻¹) and NMR .
Biological Activity-Driven Modifications
The compound’s structural features enable derivatization for enhanced bioactivity:
Stability and Reactivity Considerations
-
pH Sensitivity : The amine group reacts with strong acids (e.g., HCl) to form salts or with bases to deprotonate.
-
Thermal Stability : Decomposes above 200°C, as observed in melting point studies of analogous compounds .
-
Solubility : Polar solvents (methanol, DMSO) enhance reactivity by solubilizing the amine group .
Analytical Characterization
Reaction products are validated using:
Scientific Research Applications
Biological Activities
Research indicates that thiazole derivatives, including 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine, exhibit significant biological activities such as:
- Anticancer Activity : Preliminary studies suggest that this compound may possess antiproliferative effects against various cancer cell lines. For instance, structural modifications in similar thiazole derivatives have shown enhanced interactions with target proteins, impacting their potency and selectivity .
- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial applications. Similar thiazole compounds have demonstrated efficacy against bacterial strains, indicating that 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine could also exhibit such properties .
Synthesis and Derivatives
The synthesis of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine typically involves several chemical reactions that can be tailored to enhance yield and purity. The following table summarizes notable derivatives and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(3-Chloro-4-fluorobenzyl)-1,3-thiazol-2-amine | Similar thiazole ring; different halogen position | Antibacterial |
| 5-(4-Fluorobenzyl)-4-methylthiazol-2-amine | Lacks chlorine; similar core structure | Anticancer potential |
| 5-(2-Chloro-4-fluorobenzyl)-4-methylthiazol-2-amine | Different halogen positions; similar core | Antimicrobial activity |
The unique combination of chlorine and fluorine substituents on the benzyl group may enhance lipophilicity and biological activity compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the anticancer properties of thiazole derivatives:
- Antiproliferative Studies : Research has evaluated various thiazole derivatives for their in vitro antiproliferative activity against human cancer cell lines such as A549, HeLa, HT29, and Karpas299. Some derivatives exhibited significant growth inhibitory effects, suggesting a promising avenue for anticancer drug development .
- Molecular Docking Studies : Molecular docking has been employed to understand the binding modes of synthesized compounds with specific receptors. This approach helps elucidate the mechanisms behind their biological activities and optimize their therapeutic efficacy .
- Antimicrobial Screening : Compounds structurally related to 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine have been screened for antimicrobial activity against various pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, supporting further exploration of this compound's potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may act as an inhibitor of certain kinases, affecting signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Chemical Structure :
- Formula : C₁₀H₈ClFN₂S
- CAS No.: 1493299-70-9
- Key Features : A thiazole-2-amine derivative substituted with a 4-chloro-2-fluorobenzyl group at position 5 and a methyl group at position 4 ().
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups: The dual chloro/fluoro substitution in the target compound may enhance lipophilicity and metabolic stability compared to mono-substituted analogs like 4-(4-chlorophenyl)thiazol-2-amine .
Key Observations :
- Kinase Inhibition : Thiazole-2-amine derivatives like Dasatinib and AZD0530 are potent kinase inhibitors, suggesting the target compound may share similar mechanisms .
- Receptor Antagonism: SSR125543A () demonstrates that thiazol-2-amine scaffolds can also target non-kinase pathways (e.g., CRF1), highlighting structural versatility.
Pharmacokinetic and Physicochemical Properties
Key Observations :
- Metabolic Stability: Fluorine substitution (target compound) may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a thiazole ring and specific halogen substitutions, is being investigated for various pharmacological effects, including anticancer and antimicrobial properties. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine is C₁₃H₁₃ClF N₃S, with a molecular weight of approximately 277.78 g/mol. The structural features that contribute to its biological activity include:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Halogen Substituents : The presence of chlorine and fluorine atoms which can influence the compound's reactivity and interaction with biological targets.
Biological Activities
Research indicates that thiazole derivatives, including 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine, exhibit a range of biological activities:
Anticancer Activity
Thiazole compounds have been extensively studied for their anticancer properties. For instance, derivatives similar to 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine have shown significant antiproliferative effects against various cancer cell lines. A study reported that related thiazole derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine | HT29 | 2.01 |
| Related Thiazole Derivative | K562 | 0.06 |
| Another Thiazole Compound | A549 | 1.5 |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. In vitro studies have indicated effectiveness against gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship suggests that the halogen substituents enhance the antibacterial efficacy .
The mechanism through which thiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors in cancer cells or bacterial membranes. For instance, compounds may inhibit enzymes involved in cell proliferation or disrupt cellular integrity in bacteria .
Case Studies
- Anticancer Study : A series of thiazole derivatives were synthesized and tested for their growth inhibitory effects on various cancer cell lines. The study found that modifications in the thiazole ring significantly affected their anticancer activity, highlighting the importance of structural optimization .
- Antimicrobial Study : In another study, a thiazole derivative was screened for activity against multiple bacterial strains, demonstrating significant inhibition against Staphylococcus aureus and Chromobacterium violaceum .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via condensation of 4-methylthiazol-2-amine with 4-chloro-2-fluorobenzyl halides under basic conditions. Optimization involves adjusting molar ratios (e.g., 1:1.2 amine-to-benzyl halide), solvent selection (e.g., DMF or ethanol), and temperature (70–90°C). Catalytic systems like trichloroisocyanuric acid with magnetic nanoparticles (e.g., Ca/4-MePyr IL@ZY-Fe3O4) can enhance efficiency, reducing reaction time to 2–4 hours with yields up to 92% . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine?
- Methodological Answer :
- 1H NMR : Look for signals at δ 2.4 ppm (singlet, 4-methyl group) and δ 4.2–4.5 ppm (multiplet, benzyl CH2). Aromatic protons appear as a multiplet in δ 6.8–7.3 ppm.
- 13C NMR : Peaks at ~160 ppm (C2 of thiazole) and 35–40 ppm (methyl group) confirm the core structure .
- IR : Stretching vibrations at 3300–3400 cm⁻¹ (NH2) and 1500–1600 cm⁻¹ (C=C aromatic).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C11H10ClFN2S (MW 256.7).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the kinase inhibitory potential of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents at the 4-methyl or benzyl positions (e.g., electron-withdrawing groups like NO2 or bulky tert-butyl groups) to modulate steric/electronic effects .
- In vitro Assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence-based kinase activity assays (e.g., ADP-Glo™). IC50 values are calculated from dose-response curves (concentration range: 0.1–100 μM) .
- Data Analysis : Compare IC50 values across derivatives to identify key functional groups. Molecular docking (e.g., AutoDock Vina) can predict binding modes to kinase active sites .
Q. How can conflicting data on the environmental persistence of thiazole amines be resolved in long-term ecological studies?
- Methodological Answer :
- Experimental Design : Conduct abiotic/biotic degradation studies under controlled conditions (pH, temperature, microbial activity). Monitor half-life (t1/2) via HPLC or LC-MS .
- Bioaccumulation : Use OECD 305 guidelines with model organisms (e.g., zebrafish). Measure bioconcentration factors (BCFs) in liver/tissues.
- Statistical Reconciliation : Apply multivariate analysis to distinguish variability due to experimental parameters (e.g., pH shifts, microbial diversity) from intrinsic compound properties .
Q. What strategies mitigate side reactions during the synthesis of 5-(4-Chloro-2-fluorobenzyl)-4-methylthiazol-2-amine, such as dimerization or oxidation?
- Methodological Answer :
- Protective Groups : Use Boc-protected amines to prevent unwanted nucleophilic attacks during benzylation.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to avoid oxidation of thiazole rings.
- Catalytic Additives : Additives like TEMPO (0.1 mol%) suppress radical-mediated side reactions. Post-synthesis purification via recrystallization (ethanol/water) removes dimers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for microwave-assisted vs. conventional synthesis of thiazol-2-amines?
- Methodological Answer :
- Parameter Comparison : Standardize variables (e.g., irradiation power, solvent volume, reaction time). For microwave synthesis, 100–150 W for 10–20 minutes typically achieves >90% conversion, while conventional heating (reflux, 6–8 hours) yields 70–85% .
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify intermediate phases causing yield variations.
- Replication : Repeat experiments across independent labs to verify reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
